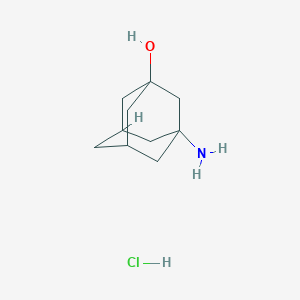

3-aminoadamantan-1-ol Hydrochloride

描述

Contextual Significance in Organic and Medicinal Chemistry

The adamantane (B196018) scaffold itself is known for its lipophilicity and metabolic stability, properties that are highly desirable in drug design. The introduction of the amino and hydroxyl groups in 3-aminoadamantan-1-ol (B132026) opens up avenues for a wide array of chemical transformations. The amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. Simultaneously, the hydroxyl group can undergo esterification, etherification, or be replaced by other functional groups. This dual reactivity allows for the systematic exploration of chemical space around the adamantane core, enabling the synthesis of diverse libraries of compounds for biological screening.

A pivotal application of 3-aminoadamantan-1-ol hydrochloride is its role as a key intermediate in the synthesis of vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. chemicalbook.com The synthesis of vildagliptin from 3-aminoadamantan-1-ol highlights the industrial relevance of this compound and has spurred significant research into optimizing its production. chemicalbook.comgoogle.com

Overview of Research Trajectories Related to the Chemical Compound

Research concerning this compound has predominantly followed several key trajectories:

Synthetic Methodology: A significant body of research has focused on the development of efficient and scalable synthetic routes to 3-aminoadamantan-1-ol. Early methods often involved multi-step processes with moderate yields. researchgate.net More contemporary approaches have focused on improving yield, reducing hazardous reagents, and streamlining the synthesis for industrial-scale production. google.comgoogle.comwipo.int For instance, methods starting from readily available amantadine (B194251) hydrochloride have been extensively explored, involving nitration followed by hydroxylation. google.comgoogle.com

Derivative Synthesis and Pharmacological Evaluation: Leveraging the reactivity of the amino and hydroxyl groups, researchers have synthesized a multitude of derivatives of 3-aminoadamantan-1-ol. These derivatives have been investigated for a range of biological activities beyond DPP-4 inhibition. The inherent properties of the adamantane cage are often exploited to enhance the pharmacological profiles of these novel compounds.

Antiviral Research: Given that amantadine, a related adamantane derivative, exhibits antiviral properties, there has been interest in exploring the potential of 3-aminoadamantan-1-ol derivatives as antiviral agents. google.com

The following table provides a summary of key research findings related to the synthesis of 3-aminoadamantan-1-ol:

| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

| Adamantane carboxylic acid | Bromination, azido, Curtius rearrangement, hydrolysis | 34% | researchgate.net |

| Amantadine hydrochloride | Nitrating agent, ice-water bath, room temperature reaction | 75% | google.com |

| Amantadine or its salt | Sulfuric acid, mixed acid (nitration), alkaline (hydroxylation) | >80% (up to 90.1%) | chemicalbook.com |

| Amantadine sulphuric acid solution and nitric acid solution | Microchannel reactor, 45-90°C, quenching in ice water, alkaline hydrolysis | High molar yield | wipo.int |

The ongoing exploration of this compound and its derivatives continues to be a fertile ground for discovery in both fundamental organic synthesis and applied medicinal chemistry. The compound's unique structural features and synthetic accessibility ensure its continued importance in the development of new chemical entities with potential therapeutic value.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-aminoadamantan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZANDIUEAIFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Aminoadamantan 1 Ol Hydrochloride

Historical Development of Synthetic Routes

The journey to develop efficient and scalable methods for the synthesis of 3-aminoadamantan-1-ol (B132026) hydrochloride has been marked by a series of methodological explorations, each with its own set of advantages and limitations.

Early Academic Approaches and Methodological Challenges

Initial synthetic strategies for 3-aminoadamantan-1-ol hydrochloride were pioneered in academic laboratories. These early routes, while foundational, often faced significant hurdles in terms of yield, safety, and the generation of byproducts.

Sodium Azide-Mediated Rearrangement Protocols

One of the early approaches to synthesizing 3-aminoadamantan-1-ol involved a rearrangement reaction mediated by sodium azide (B81097). google.com This protocol typically utilized a Curtius rearrangement of an adamantane (B196018) derivative. A common starting material for this process is 3-bromo-1-adamantanecarboxylic acid. google.com The carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the desired amine.

However, the use of sodium azide presents significant safety concerns, particularly on an industrial scale. Sodium azide is highly toxic and potentially explosive, which limits the practicality of this method for large-scale production. google.com Consequently, while the chemistry is sound from a mechanistic standpoint, the operational hazards associated with it have led to the exploration of alternative synthetic pathways.

Nitration-Hydrolysis Protocols and Associated Byproducts

A more frequently employed early method involves the nitration of an adamantane precursor followed by hydrolysis. google.comgoogle.com In a typical procedure, amantadine (B194251) hydrochloride is used as the starting material. This compound is subjected to nitration using a mixture of sulfuric acid and nitric acid. The resulting nitro-substituted adamantane intermediate is then hydrolyzed, typically under alkaline conditions with a reagent like potassium hydroxide (B78521), to yield 3-aminoadamantan-1-ol. google.comgoogle.com

| Parameter | Nitration-Hydrolysis Protocol |

| Starting Material | Amantadine Hydrochloride |

| Key Reagents | Sulfuric Acid, Nitric Acid, Potassium Hydroxide |

| Reported Yield | ~63% |

| Associated Byproducts | Dinitro adamantane derivatives |

| Challenges | Moderate yield, harsh reaction conditions, byproduct formation |

Hydrolysis Routes from Ketone Precursors

The synthesis of 3-aminoadamantan-1-ol from ketone precursors is not a prominently documented route in the available scientific literature. While adamantane chemistry is extensive, the direct conversion of an adamantanone derivative to 3-aminoadamantan-1-ol via a straightforward hydrolysis protocol appears to be a less common or less explored synthetic strategy compared to the nitration-hydrolysis and rearrangement pathways. The primary focus of synthetic development has been on utilizing more readily available starting materials like adamantane, amantadine, and adamantanecarboxylic acid. patsnap.com

Key Innovations in Synthesis Efficiency and Purity

As the demand for this compound grew, particularly for its use in pharmaceutical synthesis, research efforts intensified to develop more efficient, safer, and higher-yielding production methods.

Boric Acid Catalysis in Oxidation Processes

A significant advancement in the synthesis of 3-aminoadamantan-1-ol was the introduction of boric acid as a catalyst in the oxidation process. This innovation has been shown to substantially improve the efficiency and purity of the final product. In this improved method, 1-aminoadamantane hydrochloride is oxidized using a combination of sulfuric acid and nitric acid, with the crucial addition of boric acid as a catalyst. kaimosi.com

| Parameter | Boric Acid Catalyzed Oxidation |

| Starting Material | 1-Aminoadamantane Hydrochloride |

| Key Reagents | Sulfuric Acid, Nitric Acid |

| Catalyst | Boric Acid |

| Reported Yield | 95% |

| Advantages | High yield, improved efficiency and purity |

Fluoroboric Acid and Dioxirane-Mediated Hydroxylation

A highly regioselective and efficient method for synthesizing 3-amino-1-adamantanol involves the use of fluoroboric acid and a powerful oxidizing agent, methyl(trifluoromethyl)dioxirane (B1250162) (TFDO). google.com In this process, the amino group of the starting material, amantadine, is first protected by reacting it with fluoroboric acid. google.com This initial step forms a salt, which shields the amino group from the subsequent oxidation.

The protected adamantane derivative is then subjected to hydroxylation using TFDO. This potent reagent selectively functionalizes the unactivated tertiary carbon-hydrogen bonds at the C-3 position of the adamantane skeleton. google.com The reaction yields high-purity 3-amino-1-adamantanol with a reported yield of 98%. google.com The deprotection of the amino group is straightforward and is accomplished by treatment with a dilute alkali. google.com

Modern and Industrial Scale Synthesis Processes

On an industrial scale, the synthesis of this compound predominantly relies on a two-step process starting from 1-adamantanamine hydrochloride (amantadine hydrochloride). This pathway involves an initial nitration reaction followed by an alkaline hydroxylation step. This approach is favored due to the availability of starting materials and its suitability for large-scale production, with reported yields often exceeding 80%. google.com

Nitration of 1-Adamantanamine Hydrochloride Precursors

The first critical step in the industrial synthesis is the nitration of 1-adamantanamine hydrochloride. google.comgoogle.com This reaction introduces a nitro group onto the adamantane skeleton, primarily at the C-3 position, to form a 3-nitro-1-adamantanamine intermediate. google.com The process is typically carried out using a potent nitrating agent, commonly a mixture of nitric acid and sulfuric acid. google.comgoogle.com The intermediate product is often not isolated; instead, the reaction mixture proceeds directly to the hydroxylation step. google.comgoogle.com

The composition and conditions of the acidic nitration mixture are crucial for achieving high yields and selectivity. A typical nitrating agent is "mixed acid," a combination of concentrated nitric acid and sulfuric acid. semanticscholar.orgsciencemadness.orgsciencemadness.orgwikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. sciencemadness.orgsciencemadness.org The specific parameters, including the ratio of acids and the concentration of reagents, significantly influence the reaction's efficiency.

Table 1: Critical Parameters of Acidic Nitration Mixtures

| Parameter | Description | Example Value/Condition | Source |

|---|---|---|---|

| Nitrating Agent | The combination of acids used to generate the nitronium ion. | Mixed Acid (Concentrated H₂SO₄ and HNO₃) | google.comsemanticscholar.org |

| Catalyst | Acid used to promote the formation of the active electrophile. | Concentrated Sulfuric Acid (98%) | google.comsciencemadness.org |

| Reagent Ratio | The molar ratio of the different components in the mixture. | The mole ratio of concentrated nitric acid to concentrated sulfuric acid can be 1:3.8. | google.com |

| Substrate Form | The starting material for the reaction. | 1-Adamantanamine Hydrochloride | google.comgoogle.com |

Precise temperature management during the nitration of 1-adamantanamine hydrochloride is essential for ensuring reaction selectivity and safety. Nitration reactions are highly exothermic, and poor thermal control can lead to the formation of unwanted by-products, such as dinitro compounds, or even cause decomposition of the reactants. wipo.intgoogle.com Industrial processes employ specific temperature profiles to maximize the yield of the desired 3-nitro derivative.

The process typically begins by adding the 1-adamantanamine hydrochloride to sulfuric acid under an ice-water bath to manage the initial heat of dissolution. google.com The nitrating mixture is then added dropwise while maintaining a low temperature, often between 0 and 5°C. google.com After the initial addition, the reaction may be allowed to proceed at room temperature for an extended period to ensure complete conversion. google.com Advanced industrial methods may use microchannel reactors, which allow for superior temperature control (e.g., 45-90°C) and a shorter reaction time, further enhancing safety and reducing the formation of by-products. wipo.int

Table 2: Influence of Thermal Control on Nitration

| Stage | Temperature | Duration | Purpose | Source |

|---|---|---|---|---|

| Substrate Addition | 0 - 5°C | - | Control initial exothermic reaction. | google.com |

| Nitrating Agent Addition | 0 - 5°C | 1 - 2 hours | Maintain selectivity and prevent side reactions. | google.comgoogle.com |

| Main Reaction | Room Temperature | 1 - 30 hours | Drive the reaction to completion. | google.com |

Alkaline Hydroxylation Dynamics

Following the nitration step, the reaction mixture, containing the 3-nitro-1-adamantanamine intermediate, is carefully quenched by pouring it into water or an ice-water mixture. google.comgoogle.com Subsequently, a strong base, such as sodium hydroxide or potassium hydroxide, is added in batches. google.comgoogle.com This addition raises the pH of the solution to a highly alkaline state (pH 11-14), which initiates the hydroxylation reaction. google.com In this step, the nitro group at the C-3 position is replaced by a hydroxyl group, yielding the final product, 3-amino-1-adamantanol. google.comgoogle.com

The alkaline hydroxylation of the 3-nitro-1-adamantanamine intermediate can be described within the framework of a bimolecular nucleophilic substitution (SN2) reaction. The SN2 mechanism involves a single, concerted step where a nucleophile attacks the substrate, and a leaving group departs simultaneously. total-synthesis.commasterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, hence the term "bimolecular". masterorganicchemistry.comyoutube.com

In the context of this synthesis:

The Nucleophile: The hydroxide ion (OH⁻), generated from the addition of a strong base like NaOH or KOH, is a potent nucleophile.

The Substrate: The 3-nitro-1-adamantanamine intermediate serves as the electrophilic substrate.

The Leaving Group: The nitro group (NO₂) attached to the tertiary carbon of the adamantane cage acts as the leaving group.

The mechanism proceeds via a backside attack, where the hydroxide nucleophile approaches the carbon atom from the side opposite to the carbon-nitro group bond. chemistrysteps.commasterorganicchemistry.com This leads to a transition state where the C-OH bond is partially formed and the C-NO₂ bond is partially broken. total-synthesis.com As the reaction completes, the C-OH bond is fully formed, and the nitro group is expelled, resulting in the formation of 3-amino-1-adamantanol. While SN2 reactions are typically sterically hindered at tertiary carbons, the rigid, caged structure of the adamantane skeleton and the specific reaction conditions facilitate this transformation. youtube.com

Alternative Synthetic Pathways

Several alternative synthetic routes to this compound have been developed, each with its own advantages and limitations. These pathways often start from different adamantane derivatives and employ a range of chemical transformations.

Ritter Reaction and Subsequent Transformations

The Ritter reaction provides a viable method for the synthesis of 3-aminoadamantan-1-ol. This reaction typically involves the acid-induced nucleophilic addition of a nitrile to a carbocation, which is followed by hydrolysis to form an amide missouri.eduorganic-chemistry.orgyoutube.com. In the context of adamantane chemistry, a stable tertiary carbocation can be generated from an adamantane precursor.

One specific application involves mixing adamantane with a strong acid and then adding a nitrile compound dropwise. The reaction proceeds to form an N-substituted adamantyl amide, which is then hydrolyzed to yield the corresponding aminoadamantane derivative patsnap.com. For instance, 3-acetamido-1-adamantanol can be synthesized by reacting adamantane with a nitrile in the presence of a strong acid. This intermediate is then hydrolyzed using a strong base in an alcohol solvent under heat to produce 3-amino-1-adamantanol patsnap.com.

Multi-step Sequences from Adamantane Carboxylic Acid (e.g., Bromination, Azido, Curtius Rearrangement)

A well-established multi-step synthesis of 3-amino-1-adamantanol starts from adamantane carboxylic acid. This sequence involves several key transformations, including bromination, conversion to an acyl azide, and a Curtius rearrangement, followed by hydrolysis google.comresearchgate.net.

Metal Carbonyl Catalyzed Hydroxylation

Metal carbonyl complexes have been shown to catalyze the selective hydroxylation of the adamantane cage. This method offers a direct approach to introduce a hydroxyl group at a bridgehead position.

One documented procedure for the synthesis of 3-amino-1-adamantanol involves the use of hexacarbonylmolybdenum (Mo(CO)₆) as a catalyst. In this reaction, amantadine is treated in carbon tetrabromide as the solvent at a temperature of 140-180°C, resulting in a yield of 80% google.com. A more general study on the hydroxylation of adamantane and its derivatives employed various metal complexes, including those of palladium, nickel, cobalt, molybdenum, and tungsten, in oxidative systems such as H₂O-CBrCl₃ researchgate.netresearchgate.net. These systems generate hypohalous acids in situ, which act as the oxidizing agents researchgate.net.

Table 2: Comparison of Alternative Synthetic Pathways

| Pathway | Starting Material | Key Reagents/Reactions | Reported Yield | Reference |

|---|---|---|---|---|

| Ritter Reaction | Adamantane | Strong acid, nitrile, hydrolysis | Not specified | patsnap.com |

| Multi-step Sequence | Adamantane carboxylic acid | Bromination, Curtius rearrangement, hydrolysis | 34% or 80-85% | google.comresearchgate.net |

| Metal Carbonyl Catalyzed Hydroxylation | Amantadine | Mo(CO)₆, CBrCl₃ | 80% | google.com |

Ozone-Mediated Amine Oxidation Approaches

Ozone is a potent oxidizing agent that can be utilized for various chemical transformations, including the oxidation of amines kaimosi.comresearchgate.netresearchgate.net. While direct ozone-mediated conversion of an amino group on the adamantane scaffold to a hydroxyl group is not extensively detailed in the available literature, related oxidative approaches have been reported.

One high-yielding method involves the treatment of 1-aminoadamantane with methyl trifluoromethyldioxirane in an acidic medium, which produces 3-amino-1-adamantanol in 98% yield. However, this method requires expensive reagents and low reaction temperatures google.com.

A more general approach to utilizing ozone's high reactivity while controlling its selectivity involves adsorbing both the substrate and ozone onto a solid support like silica (B1680970) gel. This solvent-free method allows for better control over the oxidation process kaimosi.comresearchgate.net. Flow-based packed bed reactors have also been described to provide exceptional control over reaction temperature and time, enhancing chemoselectivity in ozone-mediated transformations kaimosi.comresearchgate.net. While these techniques have been demonstrated for oxidizing primary amines to nitroalkanes and other oxidations, their specific application for the direct hydroxylation of an aminoadamantane needs further investigation kaimosi.comresearchgate.netnih.gov.

Derivatization and Scaffold Modifications

The adamantane scaffold of 3-aminoadamantan-1-ol provides a rigid and well-defined three-dimensional structure that is amenable to further derivatization and modification. These modifications can be used to synthesize a variety of compounds with potential applications in medicinal chemistry and materials science.

The amino and hydroxyl groups of 3-aminoadamantan-1-ol are the primary sites for derivatization. The amino group can undergo reactions such as acylation, alkylation, and arylation. For example, the synthesis of N,N,N',N'-tetramethyl-1,3-diaminomethyl-adamantane dihydrochloride (B599025) has been reported starting from 1-adamantanecarboxylic acid, indicating that the adamantane core can be functionalized with multiple amino groups which can then be further modified researchgate.net.

The adamantane cage itself can also be functionalized at other bridgehead positions through various reactions, including halogenation and the introduction of carboxyl or other functional groups researchgate.netrsc.org. These modifications can be performed on adamantane precursors before the introduction of the amino and hydroxyl groups or on the 3-aminoadamantan-1-ol molecule itself, although the reactivity might be influenced by the existing functional groups. The unique properties of the adamantane scaffold, such as its lipophilicity and rigidity, make it an attractive building block for the construction of more complex molecules researchgate.net.

General Strategies for Functionalization of the Adamantane Core

The functionalization of the adamantane core to produce this compound can be achieved through several synthetic routes, primarily starting from adamantane, 1-aminoadamantane (amantadine), or adamantane carboxylic acid.

One of the most common strategies involves the direct functionalization of the adamantane C-H bonds. Due to the high bond dissociation energies of these bonds, highly reactive reagents are necessary. A prevalent method is the oxidation of 1-aminoadamantane hydrochloride using a mixture of strong acids, such as sulfuric acid and nitric acid. kaimosi.comgoogle.com This process typically involves nitration of the adamantane core at the 3-position, followed by reduction of the nitro group to an amino group and subsequent hydroxylation. A variation of this method utilizes a nitrating agent composed of sulfuric acid, nitric acid, and sodium nitrate (B79036) to yield 3-amino-1-nitroadamantanol, which is then hydrolyzed to the desired product. google.com Another approach employs a mixture of fuming nitric acid and glacial acetic acid for the initial oxidation of adamantane, followed by amination with an aqueous urea (B33335) solution and subsequent treatment with concentrated sulfuric acid.

Bromination of the adamantane core is another key functionalization strategy. For instance, adamantane carboxylic acid can be brominated to yield 3-bromo-1-adamantanecarboxylic acid, which then serves as a precursor for the introduction of the amino and hydroxyl groups through a series of reactions including Curtius rearrangement and hydrolysis. researchgate.net

More recent advancements in C-H functionalization have explored photoredox and hydrogen atom transfer (HAT) catalysis. chemrxiv.orgchemrxiv.orgresearchgate.net These methods offer selective activation of the strong C-H bonds of adamantane, allowing for the introduction of various functional groups under milder conditions.

The following table summarizes some of the key synthetic strategies for the preparation of 3-aminoadamantan-1-ol.

| Starting Material | Key Reagents and Steps | Reference |

| 1-Aminoadamantane Hydrochloride | 1. Oxidation with H₂SO₄/HNO₃ and boric acid as a catalyst, followed by ethanol (B145695) extraction. | kaimosi.com |

| 1-Aminoadamantane Hydrochloride | 1. Nitration with H₂SO₄, HNO₃, and NaNO₃. 2. Hydroxylation with KOH. | google.com |

| Adamantane | 1. Oxidation with fuming HNO₃ in glacial acetic acid. 2. Amination with aqueous urea. 3. Reaction with concentrated H₂SO₄. | researchgate.net |

| Adamantane Carboxylic Acid | 1. Bromination. 2. Modified Curtius rearrangement. 3. Hydrolysis. | rsc.org |

Stereochemical Considerations in Derivatives Synthesis

The adamantane cage of 3-aminoadamantan-1-ol is a chiral molecule. The specific stereoisomer, (1s,3r,5R,7S)-3-Aminoadamantan-1-ol, is often the desired product for pharmaceutical applications. synzeal.com The synthesis of stereochemically pure derivatives requires careful consideration of the reaction mechanisms and the potential for the formation of diastereomers.

During the functionalization of the adamantane core, the introduction of substituents at the 1 and 3 positions creates stereocenters. The relative orientation of the amino and hydroxyl groups is crucial for the biological activity of the final product. Synthetic strategies that proceed through intermediates where the stereochemistry can be controlled are therefore highly valuable. For example, methods that involve the stereoselective reduction of a ketone precursor or the use of chiral auxiliaries can be employed to achieve the desired stereoisomer. The inherent rigidity of the adamantane framework can also influence the stereochemical outcome of reactions, with reagents often approaching from the less sterically hindered face.

Formation of Sulfonyl Urea Derivatives

While specific examples of the direct synthesis of sulfonylurea derivatives from 3-aminoadamantan-1-ol are not extensively reported in the readily available literature, the general synthesis of sulfonylureas provides a clear pathway for this transformation. The primary amino group of 3-aminoadamantan-1-ol is a suitable nucleophile for reaction with a sulfonyl isocyanate or a two-step reaction involving a sulfonamide and an isocyanate. vjst.vnnih.govrsc.org

A common method for the synthesis of sulfonylureas involves the reaction of a sulfonamide with an appropriate isocyanate in the presence of a base. vjst.vn Alternatively, a sulfonyl carbamate (B1207046) can be reacted with an amine. vjst.vn Therefore, 3-aminoadamantan-1-ol could be reacted with a suitable sulfonyl isocyanate (R-SO₂-NCO) or with a sulfonyl carbamate to yield the corresponding 3-(N'-sulfonylureido)adamantan-1-ol derivative.

Another approach involves the reaction of an amine with diphenyl carbonate to form a carbamate, which then reacts with a sulfonamide. rsc.org This method avoids the use of hazardous isocyanates.

Amination and Alkylation Strategies for New Analogues

The primary amino group of this compound serves as a versatile handle for the synthesis of new analogues through amination and alkylation reactions.

N-Alkylation: The amino group can be alkylated to introduce various substituents. Reductive amination is a powerful technique for this purpose. This method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. fue.edu.eg This approach avoids the over-alkylation that can occur with direct alkylation using alkyl halides.

A recent study demonstrated the synthesis of novel 3-aminoadamantan-1-ol derivatives through a condensation reaction with various substituted aromatic aldehydes. kaimosi.com The reaction, carried out in ethanol, yielded Schiff base intermediates which could then be reduced to the corresponding N-alkylated products.

Acylation and Further Functionalization: The amino group can also be acylated with various acylating agents to form amides. These amides can then be further modified. For example, the synthesis of Vildagliptin (B1682220) involves the acylation of 3-aminoadamantan-1-ol with a derivative of proline. kaimosi.com

The following table outlines some strategies for the synthesis of new analogues of 3-aminoadamantan-1-ol.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Condensation/Reductive Amination | Substituted aldehydes/ketones, ethanol, followed by a reducing agent. | N-substituted 3-aminoadamantan-1-ol derivatives | kaimosi.com |

| Acylation | Acyl chlorides, carboxylic acids with coupling agents. | N-acyl-3-aminoadamantan-1-ol derivatives | kaimosi.com |

Advanced Spectroscopic and Structural Characterization of 3 Aminoadamantan 1 Ol Hydrochloride and Its Derivatives

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 3-aminoadamantan-1-ol (B132026) hydrochloride, this technique provides invaluable insights into its stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Crystal and Molecular Structure Determinations

While specific, publicly accessible crystal structure data for 3-aminoadamantan-1-ol hydrochloride is limited, the principles of X-ray diffraction would be applied to elucidate its structure. The analysis of a suitable single crystal would confirm the rigid diamondoid structure of the adamantane (B196018) core. It would precisely map the positions of the hydroxyl (-OH) group at a bridgehead carbon (C1) and the amino (-NH2) group at the other bridgehead carbon (C3). In the hydrochloride salt, the amino group would be protonated to form an ammonium (B1175870) group (-NH3+), with a chloride ion (Cl-) present in the crystal lattice to balance the charge. The resulting data would provide exact bond lengths and angles, confirming the expected tetrahedral geometry of the sp3-hybridized carbon atoms of the cage. This technique is also essential for resolving any stereochemical ambiguities in crystalline products of its derivatives.

Analysis of Hydrogen Bonding and Thermal Displacement Parameters

A critical aspect of the crystal structure of this compound is the network of hydrogen bonds. The protonated amino group (-NH3+) and the hydroxyl group (-OH) are potent hydrogen bond donors, while the chloride ion (Cl-) and the oxygen atom of the hydroxyl group are effective acceptors. X-ray diffraction analysis would reveal an extensive network of N-H···Cl, O-H···Cl, and potentially N-H···O or O-H···N interactions, which dictate the molecular packing in the crystal.

The functional group at the C3 position, such as the amino group in this compound, is critical for establishing these hydrogen bonding patterns, which are often essential for the biological activity of its subsequent derivatives. Thermal displacement parameters, or anisotropic displacement parameters (ADPs), obtained from the crystallographic data, describe the amplitude and direction of thermal vibration for each atom in the lattice. Analysis of these parameters can provide information about the rigidity of the adamantane cage and the relative motion of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 3-aminoadamantan-1-ol and its hydrochloride salt, ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each nucleus.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 3-aminoadamantan-1-ol provides distinct signals corresponding to the different protons in the molecule. In a deuterated solvent like DMSO-d₆, the spectrum shows characteristic peaks for the adamantane cage protons. google.com The broad singlet for the exchangeable protons of the amino and hydroxyl groups is also a key feature. A reported ¹H NMR analysis in DMSO-d₆ shows signals at approximately δ 1.97 (s, 2H), 1.55 (m, 6H), 1.48 (d, 6H), and 1.24 (bs, 2H). google.com Another analysis, predicted for the free base in CDCl₃, shows a multiplet between δ 1.35-1.48 for the cage protons and a broad singlet at δ 2.08 for the two methine (CH) protons. ichemical.com For the hydrochloride salt, the protonation of the amino group would lead to downfield shifts of adjacent protons and the appearance of a distinct ammonium proton signal, the chemical shift of which can be solvent-dependent.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment (in DMSO-d₆) | Reference |

| 1.97 | s | 2H | Adamantane CH | google.com |

| 1.55 | m | 6H | Adamantane CH₂ | google.com |

| 1.48 | d | 6H | Adamantane CH₂ | google.com |

| 1.24 | bs | 2H | NH₂/OH | google.com |

Carbon-13 (¹³C) NMR and DEPTQ Studies

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The adamantane cage of 3-aminoadamantan-1-ol has a high degree of symmetry, but the substitution at C1 and C3 reduces this, leading to distinct signals for the different carbon atoms. One would expect to see signals for the two bridgehead carbons bearing the functional groups (C-OH and C-NH2), the other two bridgehead methine carbons (CH), and the six methylene (B1212753) carbons (CH2) that form the sides of the cage.

A DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary signal) experiment would be particularly useful. This technique differentiates carbon signals based on the number of attached protons. It would explicitly confirm the signals corresponding to the quaternary carbons (C1), methine carbons (CH), and methylene carbons (CH2) of the adamantane framework, providing unambiguous assignment of the carbon resonances. While specific DEPTQ data is not widely published, the application of this technique is standard for the full characterization of such derivatives.

Infrared (IR) and Mass Spectrometry (MS) Analyses

IR spectroscopy and mass spectrometry provide complementary information regarding the functional groups and molecular weight of the compound.

In the IR spectrum of 3-amino-1-adamantanol, characteristic absorption bands confirm the presence of its key functional groups. Data reported for the free base shows significant peaks at 3314 cm⁻¹ (N-H and O-H stretching), 2886 cm⁻¹ (C-H stretching of the adamantane cage), and various fingerprint region peaks including 1457, 1354, 1034, and 945 cm⁻¹. google.com For the hydrochloride salt, one would expect to see broader and shifted N-H stretching bands for the -NH3+ group in the region of 3000-2800 cm⁻¹, potentially overlapping with the C-H stretching bands.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For the free base, 3-amino-1-adamantanol, electrospray ionization (ESI) mass spectrometry shows a prominent ion at m/z 168.3, corresponding to the protonated molecule [M+H]⁺. google.com Other reported mass spectral data for the free base show the molecular ion (M⁺) at m/z 168, followed by fragmentation peaks at m/z 149, 134, 132, 110, and 94, which correspond to various cleavages of the adamantane cage and loss of the functional groups. google.com This fragmentation pattern is characteristic of the adamantane structure.

| Analytical Technique | Observed Data | Interpretation | Reference |

| IR (KBr, cm⁻¹) | 3314, 2886, 1457, 1354, 1034, 945 | O-H/N-H stretch, C-H stretch, Fingerprint | google.com |

| MS (ESI, m/z) | 168.3 | [M+H]⁺ | google.com |

| MS (m/z) | 168 (M⁺), 149, 134, 132, 110, 94 | Molecular ion and fragment ions | google.com |

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for understanding the intricate structural and electronic properties of this compound at an atomic level. Through the application of quantum chemical methods and molecular modeling, researchers can elucidate the molecule's stability, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings.

Quantum Chemical Studies on Molecular Structure and Stability

Computational studies on related adamantane derivatives suggest that the adamantane cage is a rigid scaffold. However, the introduction of substituents at the 1 and 3 positions induces slight distortions in the cage's bond lengths and angles to minimize steric strain. For this compound, the key structural parameters of interest are the C-N and C-O bond lengths, the bond angles around the substituted bridgehead carbons, and the conformation of the ammonium and hydroxyl groups.

While specific, publicly available DFT calculations for this compound are limited, theoretical models can predict these properties. The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

Table 1: Hypothetical Calculated Structural and Electronic Parameters for this compound (Illustrative Example)

| Parameter | Hypothetical Calculated Value | Significance |

| Structural Parameters | ||

| C3-N Bond Length | ~1.52 Å | Reflects the single bond character between the tertiary carbon and the nitrogen of the ammonium group. |

| C1-O Bond Length | ~1.45 Å | Typical for a C-O single bond in a tertiary alcohol. |

| ∠NC3C (average) | ~109.5° | Indicates tetrahedral geometry around the C3 bridgehead carbon. |

| ∠OC1C (average) | ~109.5° | Indicates tetrahedral geometry around the C1 bridgehead carbon. |

| Electronic Parameters | ||

| HOMO Energy | - | Represents the energy of the highest energy electrons, likely localized on the hydroxyl and ammonium groups. |

| LUMO Energy | - | Represents the energy of the lowest energy unoccupied orbital, indicating regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | - | A larger value suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | - | A non-zero value indicates an asymmetric distribution of electron density, influenced by the polar -OH and -NH3+ groups. |

Note: The values in this table are illustrative and based on general principles of quantum chemistry and data for similar adamantane derivatives. Specific computational studies on this compound are required for precise, validated data.

Molecular Modeling of Reaction Mechanisms (e.g., Protonation, Electrophilic Attack)

Molecular modeling is a valuable tool for investigating the reaction mechanisms involving this compound. A key reaction is the protonation of the amino group to form the hydrochloride salt. Computational models can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. The protonation is expected to be a highly favorable, low-barrier process due to the basicity of the amino group.

Furthermore, computational studies have shed light on the regioselectivity of electrophilic substitution reactions on the adamantane cage. For instance, in the synthesis of 3-aminoadamantan-1-ol from amantadine (B194251), a nitration step is often involved. Computational analyses suggest that the protonation of the amino group in the starting material directs the electrophilic attack of the nitronium ion (NO2+) to the tertiary carbon at the 3-position. This is because the protonated amino group is electron-withdrawing, deactivating the adjacent carbons and favoring substitution at the more distant bridgehead positions.

Table 2: Theoretical Insights into Reaction Mechanisms

| Reaction Mechanism | Computational Finding/Prediction | Significance |

| Protonation of the Amino Group | The lone pair of electrons on the nitrogen atom readily accepts a proton from hydrochloric acid, forming a stable ammonium cation. The reaction is predicted to be highly exothermic. | Explains the facile formation of the hydrochloride salt and its stability. |

| Electrophilic Attack on the Adamantane Cage | In the presence of a strong acid, the protonated amine group acts as a deactivating, meta-directing group (in the context of the adamantane cage), favoring electrophilic substitution at the C3 position. | Provides a theoretical basis for the regioselective synthesis of 3-substituted adamantane derivatives. |

Analysis of Vibrational Frequencies and Derived Thermodynamic Functions

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Key vibrational modes for this molecule would include the N-H stretching and bending frequencies of the ammonium group, the O-H stretching of the hydroxyl group, and various C-H and C-C stretching and bending modes of the adamantane cage. Comparing the calculated frequencies with experimental data can help to confirm the molecular structure and the effects of substituent groups and protonation on the vibrational properties.

From the calculated vibrational frequencies, it is also possible to derive important thermodynamic functions using statistical mechanics. These include the enthalpy, entropy, and Gibbs free energy of the molecule at different temperatures. This information is valuable for understanding the molecule's stability and its behavior in chemical reactions under various conditions.

Table 3: Predicted Vibrational Frequencies and Thermodynamic Properties (Illustrative)

| Property | Predicted Characteristic | Significance |

| Vibrational Frequencies | ||

| N-H Stretching (in -NH3+) | ~3200-3300 cm⁻¹ (broad) | Characteristic of a protonated amine, often broadened by hydrogen bonding. |

| O-H Stretching | ~3400-3600 cm⁻¹ (broad) | Indicates the presence of the hydroxyl group, also subject to hydrogen bonding. |

| C-H Stretching (adamantane) | ~2850-2950 cm⁻¹ | Typical for sp³ C-H bonds in a saturated cage structure. |

| C-N Stretching | ~1100-1200 cm⁻¹ | Corresponds to the vibration of the bond between the adamantane cage and the nitrogen atom. |

| C-O Stretching | ~1000-1100 cm⁻¹ | Corresponds to the vibration of the bond between the adamantane cage and the oxygen atom. |

| Thermodynamic Functions | ||

| Standard Enthalpy of Formation (ΔHf°) | - | Provides a measure of the molecule's intrinsic stability. |

| Standard Molar Entropy (S°) | - | Reflects the degree of disorder of the molecule, influenced by its vibrational and rotational freedom. |

| Gibbs Free Energy of Formation (ΔGf°) | - | Determines the spontaneity of the molecule's formation from its constituent elements. |

Note: The vibrational frequencies are approximate ranges and the thermodynamic data would require specific high-level calculations. These are provided for illustrative purposes.

Biological Activities and Molecular Mechanisms Preclinical and in Vitro Research

Role as Pharmaceutical Intermediate and Enzyme Inhibitor Precursor

3-Aminoadamantan-1-ol (B132026) hydrochloride serves as a vital precursor in the creation of more complex molecules with specific biological activities. Its utility is most prominent in the synthesis of enzyme inhibitors, which are critical in managing various diseases.

Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A primary application of 3-aminoadamantan-1-ol hydrochloride is as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. niscair.res.inchemicalbook.com DPP-IV is an enzyme that plays a crucial role in glucose metabolism. medpagetoday.com By inhibiting this enzyme, the levels of incretin (B1656795) hormones can be regulated, which is beneficial for glycemic control in conditions like type 2 diabetes. wikipedia.orgfrontiersin.org

Vildagliptin (B1682220), a potent and selective DPP-IV inhibitor, is a prime example of a therapeutic agent synthesized using 3-aminoadamantan-1-ol. niscair.res.inresearchgate.netgoogle.com The synthesis involves reacting 3-aminoadamantan-1-ol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. niscair.res.inresearchgate.net Several methods have been developed to produce 3-aminoadamantan-1-ol efficiently, often starting from amantadine (B194251) hydrochloride and employing oxidation reactions. niscair.res.ingoogle.compatsnap.com

DPP-IV inhibitors, synthesized from precursors like this compound, regulate glucose metabolism through a well-defined mechanism. The classical mechanism involves the inhibition of DPP-IV activity in plasma. diabetesjournals.org This inhibition prevents the breakdown of the incretin hormone glucagon-like peptide-1 (GLP-1). diabetesjournals.orgnih.gov

The resulting increase in active GLP-1 levels leads to several downstream effects that contribute to lower blood glucose:

Stimulated Insulin (B600854) Secretion: Increased GLP-1 enhances the glucose-dependent secretion of insulin from pancreatic β-cells. diabetesjournals.orgmdpi.com

Inhibited Glucagon (B607659) Secretion: GLP-1 suppresses the release of glucagon, a hormone that raises blood glucose levels. diabetesjournals.orgnih.gov

Improved Glucose Utilization: These actions collectively lead to increased glucose uptake and utilization by peripheral tissues and a reduction in hepatic glucose production. diabetesjournals.org

Interactive Table: Mechanism of Glucose Regulation by DPP-IV Inhibitors

| Step | Action | Consequence | Reference |

| 1 | Inhibition of DPP-IV enzyme | Prevents degradation of incretin hormones | diabetesjournals.org |

| 2 | Increased levels of active GLP-1 and GIP | Prolonged action of incretins | frontiersin.orgnih.gov |

| 3 | Stimulation of pancreatic β-cells | Enhanced glucose-dependent insulin secretion | diabetesjournals.orgmdpi.com |

| 4 | Suppression of pancreatic α-cells | Decreased glucagon secretion | diabetesjournals.orgnih.gov |

| 5 | Systemic Effects | Lowered blood glucose levels | wikipedia.org |

Incretins are gut hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), that are released after a meal and play a significant role in glucose homeostasis. medpagetoday.comyoutube.com A key feature of these hormones is their rapid degradation and inactivation by the enzyme DPP-IV. nih.govnih.gov This enzyme cleaves the N-terminal dipeptide from both GLP-1 and GIP, rendering them inactive. frontiersin.org

DPP-IV inhibitors function by blocking this degradation pathway. medpagetoday.comnih.gov By inhibiting DPP-4, these drugs increase the circulating concentrations of active GLP-1 and GIP. nih.gov This enhancement of endogenous incretin levels prolongs their physiological effects, including the stimulation of insulin release and the suppression of glucagon, thereby improving glycemic control. wikipedia.orgmdpi.com

Development of Antihyperglycemic Agents

The role of this compound as a precursor for DPP-IV inhibitors directly links it to the development of antihyperglycemic agents. chemicalbook.com Vildagliptin, synthesized from this intermediate, is an established oral medication for the management of type 2 diabetes mellitus. niscair.res.inwikipedia.org The development of such agents highlights the pharmaceutical importance of the adamantane (B196018) scaffold in designing effective enzyme inhibitors.

Interactive Table: Antihyperglycemic Agent Development

| Intermediate | Target Enzyme | Resulting Agent (Example) | Therapeutic Application | Reference |

| This compound | Dipeptidyl Peptidase-IV (DPP-IV) | Vildagliptin | Type 2 Diabetes Mellitus | niscair.res.inchemicalbook.com |

Antiviral Research Applications

Beyond its role in metabolic drug development, the adamantane structure is also central to antiviral research. Adamantane derivatives have been among the first-generation of antiviral drugs, particularly against influenza A virus.

Inhibition of Influenza A Virus M2 Protein Transmembrane Proton Channel

Derivatives of aminoadamantane have been studied for their ability to inhibit the influenza A virus M2 protein, which functions as a proton channel. nih.govcrie.rumdpi.com This channel is crucial for the virus's replication cycle, specifically in the uncoating of the viral particle within the host cell.

The mechanism of inhibition by adamantane-based drugs like amantadine and rimantadine (B1662185) involves the physical blockage of the M2 proton channel pore. acs.orgacs.org The rigid, lipophilic adamantane cage fits into a hydrophobic pocket within the channel, while the amine group interacts with key residues. acs.orguoa.gr This occlusion prevents the flow of protons, thereby disrupting the viral replication process. microbiologyresearch.orgpnas.org Research into new aminoadamantane derivatives, which can be synthesized from precursors like 3-aminoadamantan-1-ol, continues in an effort to overcome drug resistance that has emerged in various influenza strains. nih.govnih.govactanaturae.ru

Interactive Table: Antiviral Research Findings

| Compound Class | Viral Target | Mechanism of Action | Research Focus | Reference |

| Aminoadamantane Derivatives | Influenza A Virus M2 Protein | Blockage of the transmembrane proton channel | Overcoming drug resistance, development of new inhibitors | nih.govmdpi.comnih.gov |

Antimicrobial Efficacy and Derivative Studies

Derivatives of 3-aminoadamantan-1-ol have demonstrated significant potential as antimicrobial agents. Research has shown that synthetic derivatives can be effective against various Gram-positive bacteria. For instance, certain adamantane-pyrido[2,3-d]pyrimidine hybrids, synthesized using 3-aminoadamantan-1-ol, exhibited broad-spectrum activity against clinically isolated pathogens. orientjchem.org

Further studies involving Mannich condensation products created two types of skeletons: β-(1-adamantylamino)propiophenone (type I) and o-(1-adamantylaminomethyl)phenol (type II). nih.gov The type I compounds were found to be more active, showing a broad-spectrum effect against certain gram-negative, gram-positive, and acid-fast bacteria. nih.gov Additionally, amino acid derivatives of memantine (B1676192), another adamantane-based compound, were synthesized and tested for antimicrobial potential. uctm.edu Analogues containing amino acids with short lateral chains (Gly-MEM and Ala-MEM) or a bulky amino acid (Val-MEM) showed moderate to good activity against model Gram-positive, Gram-negative, and fungal strains. uctm.edu

The antimicrobial efficacy of these adamantane derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). For derivatives of 3-aminoadamantan-1-ol, MIC values against pathogens such as Streptococcus pyogenes and Staphylococcus aureus were reported to be in the range of 16 µg/mL to 32 µg/mL. In a study on memantine derivatives, the analogue containing valine (Val-MEM) demonstrated the most promising activity against all tested strains. uctm.edu

The table below summarizes the MIC values for various adamantane derivatives against different microbial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Adamantane Derivatives

| Compound/Derivative | Microbial Strain | MIC (µM) | Source |

|---|---|---|---|

| Adamantane-pyrido[2,3-d]pyrimidine hybrids | Clinically Isolated Pathogens | <10 µg/mL | |

| 3-hydroxyadamantane analogue (8j) | M. tuberculosis H37Rv | 1.32 | nih.gov |

| 3-hydroxyadamantane analogue (8i) | M. tuberculosis H37Rv | 2.57 | nih.gov |

| 3-hydroxyadamantane analogue (8l) | M. tuberculosis H37Rv | 2.89 | nih.gov |

| 4-methoxyindole (B31235) adamantane analogue (8b) | M. tuberculosis H37Rv | 0.096 | nih.gov |

| Unsubstituted indole-carboxamide adamantanol (8a) | M. tuberculosis H37Rv | 51.5 | nih.gov |

Specific analogues of 3-aminoadamantan-1-ol have been investigated for their activity against Mycobacterium tuberculosis. In one study, the introduction of a polar hydroxyl group onto the adamantane scaffold was explored to potentially improve water solubility while maintaining efficacy. nih.gov

Several 3-hydroxyadamantane analogues demonstrated significant antitubercular effects. nih.gov Three such derivatives (8i, 8j, and 8l) showed activity that was two- to four-fold higher than the first-line anti-TB drug ethambutol. nih.gov Notably, the most potent of these, analogue 8j, exhibited high selectivity for M. tuberculosis strains over mammalian cells, indicating a lack of cytotoxicity. nih.gov In contrast, attaching a 3-adamantanol moiety to an unsubstituted indole-2-carboxamide (analogue 8a) led to a significant decrease in activity compared to its non-hydroxylated adamantane counterpart. nih.gov However, a 4-methoxyindole derivative with an unsubstituted adamantane moiety (analogue 8b) showed excellent anti-TB activity, being approximately three times more active than the standard drug isoniazid (B1672263) (INH). nih.gov

Neurochemical Interactions and Neurological Research Modulations

The adamantane structure is a key component of compounds known for their neuro-psychotropic activities. uctm.edu While direct research on the neurochemical interactions of this compound is not extensively detailed, the known mechanisms of related adamantane derivatives like memantine provide insight into potential pathways of action.

The central nervous system (CNS) modulates functions through complex neurochemical pathways, including the monoaminergic systems that utilize neurotransmitters like noradrenaline (NA) and dopamine (B1211576) (DA). nih.gov Compounds such as amphetamines are known to exert their effects by promoting the release of these monoamines in brain regions like the frontal cortex and nucleus accumbens. nih.gov Given the structural relation, adamantane derivatives could potentially interact with these pathways.

Furthermore, pain perception and other neurological processes involve the integration of signals in the dorsal horn of the spinal cord, where noradrenergic fibers play a key modulatory role. nih.gov Neuropathic states can involve changes in the intrinsic properties of synapses within the CNS, including the activity of N-, L-, and P-type calcium channels. nih.gov Endogenous neuromodulators acting on cannabinoid receptors (CB1 and CB2), which are present in brain regions associated with mood, memory, and pain, also represent a potential point of interaction for neurologically active compounds. nih.gov

Influence on Neurokinin Pathways

The direct influence of this compound on neurokinin pathways has not been extensively detailed in publicly available preclinical research. The neurokinin (NK) receptors, particularly NK-1, are targets for antagonists to treat a variety of conditions, including chemotherapy-induced nausea and inflammatory diseases. nih.gov While other aminoadamantane derivatives, such as amantadine and memantine, are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists in the central nervous system, a clear, documented mechanism linking 3-aminoadamantan-1-ol specifically to the neurokinin system is not established in the current body of scientific literature. nih.gov Research into NK-1 receptor antagonists is a robust field, with various compounds being developed to block the action of neuropeptides like Substance P. nih.gov However, specific preclinical studies detailing the binding affinity or functional modulation of neurokinin receptors by this compound are lacking.

Other Noteworthy Preclinical Biological Activities

Soluble Epoxide Hydrolase (sEH) Inhibition

The adamantane scaffold, a core feature of 3-aminoadamantan-1-ol, is a critical component in the design of potent soluble epoxide hydrolase (sEH) inhibitors. The sEH enzyme metabolizes beneficial epoxy-fatty acids into less active diols, and its inhibition is a therapeutic strategy for managing pain and inflammation. nih.gov Preclinical studies have demonstrated that adamantane-containing urea (B33335) derivatives are highly effective sEH inhibitors. nih.govnih.gov

For instance, researchers have merged adamantane and phenyl moieties to create a benzohomoadamantane scaffold, which serves as a versatile base for new sEH inhibitors. acs.org Molecular dynamics simulations have suggested that the rigid, bulky nature of the adamantane-derived core induces conformational changes in the enzyme to enhance binding. acs.org Another study focused on the adamantane-derived compound AMHDU, which showed significant analgesic effects in preclinical models of inflammatory and diabetic neuropathic pain. nih.govnih.gov These findings underscore the value of the adamantane structure in achieving high-affinity inhibition of sEH.

| Compound | Core Scaffold | Preclinical Finding | Source |

|---|---|---|---|

| AMHDU | Adamantane-urea | Showed prominent analgesic activity in a diabetic tactile allodynia model. | nih.govnih.gov |

| Benzohomoadamantane Derivatives | Benzohomoadamantane | Demonstrated excellent inhibitory activities against sEH and reduced pancreatic damage in a murine model of acute pancreatitis. | acs.org |

| Indole Derivatives | Adamantane-urea-indole | Identified a lead compound that was metabolically stable and showed significant in vivo efficacy in reducing inflammatory damage in a murine pancreatitis model. | acs.org |

Cannabinoid Receptor Ligand Development

The adamantane moiety is utilized in the development of novel ligands for cannabinoid receptors (CB1 and CB2). The size and lipophilicity of the adamantyl group can be pivotal in determining the potency and selectivity of these synthetic cannabinoids. nih.gov

In structure-activity relationship studies, researchers have replaced the traditional aliphatic side chain of classical cannabinoids with an adamantyl group at the C3 position of Δ⁸-THC. nih.gov The lead compound from this research, (-)-3-(1-adamantyl)-Δ⁸-tetrahydrocannabinol (AM411), demonstrated strong affinity and selectivity for the CB1 receptor and high potency in vivo. nih.gov Further, the adamantane structure has been incorporated as a 3-acyl group in cannabimimetic indoles, which are known to be potent cannabinoid ligands. nih.gov These studies indicate that the adamantane scaffold can effectively mimic the side chain interactions necessary for high-affinity binding at cannabinoid receptors.

| Compound Class | Structural Feature | Key Preclinical Finding | Source |

|---|---|---|---|

| Adamantyl-Δ⁸-THC Analogues (e.g., AM411) | Adamantyl group at C3 position | Compound AM411 showed robust affinity and selectivity for the CB1 receptor. | nih.gov |

| Adamantane-derived Indoles | Adamantane as a 3-acyl group | Many 1-alkylindoles with alicyclic 3-acyl groups, including adamantane, have been reported as cannabinoid ligands. | nih.gov |

Antimalarial Properties of Adamantane Analogues

Analogues of aminoadamantane have been investigated for their potential as antimalarial agents, particularly for their ability to overcome drug resistance. Research has focused on creating hybrid molecules that combine the adamantane structure with known antimalarial pharmacophores.

In one study, a series of adamantane amine-linked chloroquinoline derivatives were synthesized and evaluated for their activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Several of these conjugates displayed high activity against the resistant K1 strain, with IC₅₀ values under 100 nM. nih.gov Notably, the most promising compounds exhibited a significantly lower resistance index (RI) compared to chloroquine, suggesting they can circumvent the parasite's resistance mechanisms. nih.gov The results indicate that the bulky adamantane moiety may interfere with the resistance mechanism, making these conjugates promising candidates for further development. nih.gov

| Compound | IC₅₀ vs. K1 Strain (nM) (CQ-Resistant) | Resistance Index (RI) | Source |

|---|---|---|---|

| Compound 1 (aza-adamantanol-CQ) | < 100 nM | 2.1 | nih.gov |

| Compound 2 (aza-adamantanol-CQ) | < 100 nM | 2.0 | nih.gov |

| Compound 5 (adamantane-imine-CQ) | < 100 nM | 4.3 | nih.gov |

| Chloroquine (CQ) | - | 38.0 | nih.gov |

Structure Activity Relationships Sar and Rational Design Principles

Impact of the Rigid Adamantane (B196018) Scaffold on Biological Activity

The adamantane moiety, a cage-like hydrocarbon, imparts several advantageous properties to drug candidates, influencing their behavior in biological systems. nih.govpensoft.net

The rigid and bulky nature of the adamantane scaffold provides a significant advantage in drug design by enhancing metabolic stability. nih.govnih.gov This steric bulk can shield adjacent functional groups from enzymatic degradation, thereby prolonging the drug's half-life in the body. nih.govnih.gov For instance, the adamantane core can protect nearby functionalities from metabolic cleavage, leading to improved stability and distribution in blood plasma. nih.gov

Furthermore, the lipophilic character of the adamantane group can enhance the binding affinity of a molecule to its biological target. nih.gov This "lipophilic bullet" effect helps the molecule to effectively interact with hydrophobic pockets within a receptor or enzyme active site. nih.gov The incorporation of an adamantane moiety has been shown to increase the selectivity of neuropeptide derivatives for their receptor subtypes and improve their stability in vivo. nih.gov

The adamantane structure is conformationally rigid, meaning it does not easily change its shape. researchgate.net This rigidity is a valuable asset in drug design as it reduces the number of possible conformations a molecule can adopt, potentially leading to a more precise fit with its biological target, akin to a key fitting into a lock. nih.govnih.gov This pre-organization of the molecule can minimize the entropic penalty upon binding, thus enhancing affinity.

Adamantane is also highly lipophilic, a property that describes its tendency to dissolve in fats, oils, and lipids. nih.govpensoft.net This characteristic significantly influences a drug's ability to cross biological membranes, including the blood-brain barrier. researchgate.net The inclusion of an adamantyl group can increase the partition coefficient (logP value) of a compound, a measure of its lipophilicity. researchgate.net For example, the hydrophobic substituent constant (π) for the adamantyl group is estimated to be around 3.1, indicating a substantial increase in lipophilicity when it replaces a less hydrophobic group. nih.gov

Table 1: Physicochemical Properties of Adamantane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| Adamantane | C₁₀H₁₆ | 136.24 | 2.88 | wikipedia.org |

| Amantadine (B194251) | C₁₀H₁₇N | 151.25 | 2.4 | nih.gov |

| 3-aminoadamantan-1-ol (B132026) | C₁₀H₁₇NO | 167.25 | 1.73 |

This table illustrates how functionalization of the adamantane scaffold affects its physicochemical properties. The addition of polar amino and hydroxyl groups in 3-aminoadamantan-1-ol decreases its lipophilicity (LogP) compared to the parent adamantane and amantadine.

Role of Substituent Position and Type

The specific placement and nature of functional groups on the adamantane scaffold are critical determinants of a compound's biological activity.

The amino and hydroxyl groups of 3-aminoadamantan-1-ol play crucial roles in its interaction with biological targets. Early studies on adamantane derivatives as anti-influenza A agents revealed that the amino group acts as a primary pharmacophore, the essential feature for biological activity. nih.gov Replacing the amino group in amantadine with other functionalities like hydroxyl, thiol, cyano, or carboxyl groups resulted in inactive compounds. nih.gov

The position of these substituents is also paramount. For instance, in the context of antiviral activity, substitutions at the tertiary positions of the adamantane nucleus in amantadine were found to be detrimental to its potency. nih.gov The presence of a hydroxyl group, as in 3-aminoadamantan-1-ol, can modulate the compound's properties, such as increasing water solubility. However, this can sometimes come at the cost of reduced potency if it interferes with optimal binding to a hydrophobic pocket. In some cases, the addition of a hydroxyl group has been found to be detrimental to the binding affinity of certain adamantane derivatives. researchgate.net

The precise positioning of functional groups on the adamantane scaffold allows for the fine-tuning of a compound's biological activity. researchgate.netmdpi.com The rigid, three-dimensional nature of the adamantane core serves as a scaffold to orient pharmacophoric groups in specific spatial arrangements, which can lead to enhanced interactions with a target's active site. nih.gov

For example, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors like vildagliptin (B1682220), the 3-aminoadamantan-1-ol core is utilized to correctly position the functional groups necessary for potent and selective enzyme inhibition. Research on various adamantane derivatives has demonstrated that altering the substitution pattern can significantly impact their biological effects. For instance, studies on amino acid derivatives of adamantane have shown that specific substitutions can lead to effective inhibition of viral replication. nih.gov

Table 2: Impact of Substituents on the Biological Activity of Adamantane Derivatives

| Parent Compound | Substituent(s) | Effect on Activity | Reference |

| Amantadine | -OH, -SH, -CN, -CO₂H, -Cl, or -Br in place of -NH₂ | Inactive against Influenza A | nih.gov |

| Amantadine | Substitution at tertiary positions | Detrimental to anti-Influenza A activity | nih.gov |

| Azaadamantane Derivative | Removal of a hydroxyl group | Increased binding affinity for sigma receptors | researchgate.net |

This table highlights the critical role of substituent type and position on the biological activity of adamantane-based compounds.

Principles for Rational Drug Design

The knowledge gleaned from SAR studies of compounds like 3-aminoadamantan-1-ol provides a roadmap for the rational design of new drugs. The adamantane scaffold is a versatile building block that can be strategically functionalized to create compounds with desired pharmacological profiles. nih.govresearchgate.netmdpi.com

Key principles for the rational design of adamantane-based drugs include:

Utilizing the Adamantane Core for Scaffolding: The rigid adamantane cage can be used to present key pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with a biological target. nih.gov

Modulating Lipophilicity: The inherent lipophilicity of the adamantane core can be fine-tuned by the addition of polar functional groups to achieve the desired balance of membrane permeability and aqueous solubility. nih.govnih.gov

Enhancing Metabolic Stability: The steric bulk of the adamantane scaffold can be leveraged to protect metabolically labile functional groups, thereby improving the pharmacokinetic properties of a drug candidate. nih.govnih.gov

Exploring Bioisosteric Replacements: The adamantane moiety can serve as a bioisostere for other bulky groups, such as phenyl rings, to explore new chemical space and potentially improve drug-like properties. nih.govresearchgate.net

By applying these principles, medicinal chemists can design novel adamantane-containing molecules with enhanced potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic targets. nih.govpublish.csiro.au

Activity-Guided Design Methodologies in Preclinical Studies

Activity-guided design is a important strategy in drug discovery where the biological activity of a series of compounds is used to inform the design of subsequent, improved analogs. This iterative process has been instrumental in the development of drugs derived from the 3-aminoadamantan-1-ol scaffold, most notably in the areas of antiviral and metabolic diseases.

One of the most prominent examples of activity-guided design involving a derivative of 3-aminoadamantan-1-ol is the development of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. nih.gov The journey to vildagliptin began with the identification of N-substituted-glycyl-2-cyanopyrrolidines as a new class of DPP-4 inhibitors. nih.gov Preclinical studies systematically explored modifications at the N-substituent, revealing that the bulky, lipophilic adamantyl group provided a significant increase in inhibitory potency. The inclusion of a hydroxyl group at the 1-position of the adamantane cage, affording the 3-aminoadamantan-1-ol moiety, was found to be crucial for optimizing the compound's properties, leading to the selection of vildagliptin (1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine) as a clinical candidate. nih.gov

Another area where activity-guided design has been applied to adamantane derivatives is in the development of inhibitors for the influenza A virus M2 proton channel. plos.orgnih.gov The parent compound, amantadine (1-aminoadamantane), was one of the first antiviral drugs, but its efficacy has been compromised by the emergence of resistant strains. plos.orgnih.gov This has spurred the rational design of new adamantane-based inhibitors. By synthesizing and testing a variety of derivatives, including those with modifications at the amino group and on the adamantane cage itself, researchers have been able to probe the SAR for this target. For instance, the addition of polar head groups to the aminoadamantane scaffold has been explored to create multi-strain inhibitors. nih.gov These studies are guided by the antiviral activity of the synthesized compounds in cell-based assays, with the goal of overcoming resistance. plos.orgnih.gov

The following table summarizes key findings from activity-guided design studies on adamantane derivatives:

| Target | Parent Compound/Scaffold | Key Modification Guided by Activity | Outcome |

| DPP-4 | N-substituted-glycyl-2-cyanopyrrolidines | Introduction of the 3-hydroxy-1-adamantyl group | Increased potency and optimized properties, leading to Vildagliptin nih.gov |

| Influenza A M2 Channel | Amantadine (1-aminoadamantane) | Addition of polar head groups | Development of multi-strain inhibitors against resistant viruses nih.gov |

| Soluble Epoxide Hydrolase | Adamantyl ureas | Introduction of methyl groups on the adamantane cage | Altered potency and metabolic stability nih.gov |

Molecular Docking and Binding Mode Analysis (e.g., Hydrogen Bonding Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in rational drug design to understand the binding mode of a ligand at the active site of a protein and to guide the design of more potent and selective inhibitors. For derivatives of 3-aminoadamantan-1-ol, molecular docking has provided critical insights into their mechanism of action, particularly the role of hydrogen bonding.

In the case of vildagliptin, molecular docking studies have elucidated its interaction with the active site of DPP-4. nih.govmdpi.com The crystal structure of DPP-4 in complex with vildagliptin (PDB ID: 6B1E) reveals key binding interactions. mdpi.com The hydroxyl group of the adamantane moiety, derived from 3-aminoadamantan-1-ol, plays a crucial role in anchoring the inhibitor within the active site. It forms a hydrogen bond with the side chain of Tyr547. nih.gov The amino group, which is part of the glycyl-pyrrolidine fragment, forms hydrogen bonds and salt bridges with the catalytic residues Glu205 and Glu206, located in the S2 subsite of the enzyme. nih.gov The cyanopyrrolidine moiety occupies the S1 subsite, forming a covalent, yet reversible, bond with the catalytic Ser630. These interactions collectively contribute to the high affinity and selectivity of vildagliptin for DPP-4.

Similarly, for inhibitors of the influenza M2 proton channel, molecular docking has been instrumental in understanding their binding mechanism and in designing new analogs to combat drug resistance. nih.govmdpi.com Amantadine and its derivatives are known to block the M2 channel by binding within the pore. acs.org Docking studies have shown that the protonated amino group of adamantane derivatives forms a crucial hydrogen bond with the side chain of His37, a key residue for proton translocation. nih.gov The adamantane cage itself makes hydrophobic interactions with pore-lining residues such as Ala30, Ile33, and Gly34. nih.gov The emergence of resistant strains, such as the S31N mutant, alters the pore environment, disrupting the binding of traditional adamantanes. Rational design of new inhibitors, guided by docking simulations, aims to create molecules that can accommodate these changes and form new, stabilizing interactions. plos.orgnih.gov

The table below highlights key hydrogen bonding interactions identified through molecular docking for adamantane derivatives:

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction |

| Vildagliptin | DPP-4 | Tyr547, Glu205, Glu206, Ser630 | Hydrogen Bonding, Salt Bridges, Covalent Adduct nih.govmdpi.com |

| Amantadine Derivatives | Influenza A M2 Channel | His37, Ala30, Ile33, Gly34 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The preclinical evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development. The adamantane scaffold, a key feature of 3-aminoadamantan-1-ol hydrochloride, is known to influence the pharmacokinetic profile of drug molecules, often enhancing metabolic stability.

While specific ADME data for this compound itself is limited due to its primary role as a chemical intermediate, the extensive preclinical and clinical data for its derivative, vildagliptin, provides valuable insights into the ADME properties conferred by the 3-hydroxyadamantyl moiety.

Absorption: Vildagliptin is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration of about 1 hour. nih.gov This suggests that the 3-aminoadamantan-1-ol derived portion of the molecule does not impede absorption from the gastrointestinal tract.

Distribution: Vildagliptin has a central volume of distribution of 22 liters, indicating that it distributes into tissues. nih.gov The lipophilic nature of the adamantane cage generally contributes to good tissue penetration.

Metabolism: The adamantane cage is generally resistant to metabolic degradation, which can improve the metabolic stability of a drug. In the case of vildagliptin, it is both an inhibitor and a substrate of DPP-4. nih.gov A major metabolic pathway is hydrolysis of the cyano group, which is not directly related to the adamantane moiety. The adamantane structure itself is largely metabolically stable. Studies on other adamantyl-containing compounds, such as adamantyl ureas, have shown that the degree of substitution on the adamantane ring can influence metabolic stability. For instance, the introduction of methyl groups can lead to a decrease in stability in human liver microsomes. nih.gov

Excretion: The elimination half-life of vildagliptin is relatively short, ranging from 1.32 to 2.43 hours. nih.gov The products of its metabolism are primarily excreted by the kidneys.

The following table summarizes the preclinical ADME considerations for compounds derived from the 3-aminoadamantan-1-ol scaffold, primarily based on data for vildagliptin:

| ADME Parameter | Observation for Vildagliptin (a derivative) | Implication for the 3-Aminoadamantan-1-ol Scaffold |

| Absorption | Rapid oral absorption (Tmax ~1 hr) nih.gov | Does not hinder gastrointestinal absorption. |

| Distribution | Moderate volume of distribution (Vd = 22 L) nih.gov | The lipophilic adamantane cage facilitates tissue distribution. |

| Metabolism | Adamantane moiety is metabolically stable. nih.gov | Confers metabolic stability to the parent molecule. |

| Excretion | Primarily renal elimination of metabolites. nih.gov | The hydrophilic hydroxyl group may facilitate renal clearance. |

Applications of 3 Aminoadamantan 1 Ol Hydrochloride and Its Derivatives in Advanced Materials Science and Drug Delivery Systems